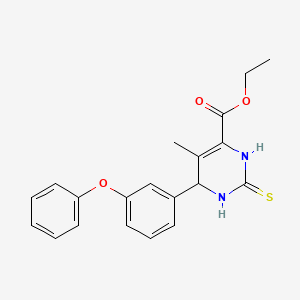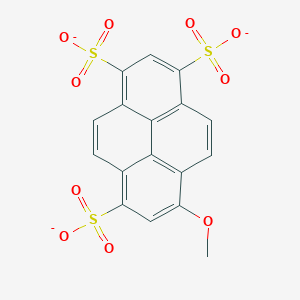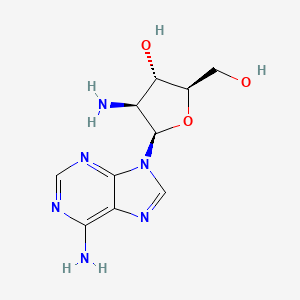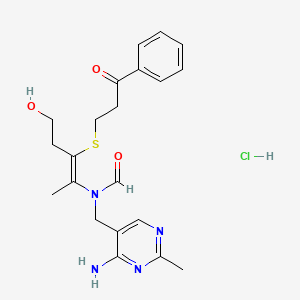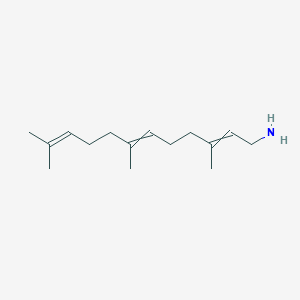
4-(フラン-2-イル)-6-メチル-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチル
概要
説明
Synthesis Analysis
The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives typically involves acid-catalysed cyclocondensation reactions. These reactions occur between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. This process results in compounds where the reduced pyrimidine ring adopts conformations intermediate between boat, screw-boat, and twist-boat forms, featuring a combination of N-H...O and N-H...S hydrogen bonds that link the molecules into ribbons containing alternating ring patterns (Sarojini et al., 2015).
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of strong intermolecular hydrogen bonding. These hydrogen bonds are essential for the stabilization of the crystal structure. For example, one study found that the occurrence of strong intermolecular hydrogen bonds in the crystal structure of a similar sulfanylidene pyrimidine derivative was confirmed by Natural bond orbital analysis, highlighting the significance of hydrogen bonding in determining the molecular geometry and stability of these compounds (Dhandapani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester" and related compounds includes their ability to undergo various organic reactions. For instance, the intramolecular cyclization of thioketene, generated in situ, with an internal CH2NH2 nucleophile, leads to the formation of structurally complex and novel heterocycles. These reactions are pivotal in exploring the chemical space of pyrimidine derivatives for potential applications in medicinal chemistry and material science (Remizov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The presence of substituents on the pyrimidine ring and the type of interactions within the crystal lattice (e.g., hydrogen bonding, π-π stacking) significantly affect these physical properties. While specific data on the compound might not be readily available, studies on related compounds provide insights into how structural variations influence their physical characteristics.
Chemical Properties Analysis
Chemically, sulfanylidene pyrimidines exhibit a range of properties due to their diverse functional groups. These include reactivity towards nucleophiles, potential for hydrogen bonding, and the ability to participate in further chemical modifications. The sulfur atom, in particular, imparts unique electrophilic character to these compounds, enabling various chemical transformations. For instance, the sulfur atom's reactivity allows for alkylation reactions, contributing to the structural diversity and complexity of pyrimidine derivatives (Singh et al., 2008).
科学的研究の応用
有機合成
この化合物は、ビギネリ反応として知られるワンポット多成分反応を用いて合成されます . この反応はPTSAによって触媒され、化合物の生成をもたらします .
抗癌研究
この化合物は、潜在的な抗癌剤として研究されています。 細胞分裂に関与するタンパク質である有糸分裂キネシンEg5の阻害剤として作用します .
抗酸化活性
この化合物を含むジヒドロピリミジノン(DHPM)誘導体は、抗酸化活性を示すことが判明しています .
抗炎症活性
抗菌および抗真菌活性
これらの化合物は、抗菌および抗真菌活性を示しており、新規抗菌剤の開発のための潜在的な候補となっています .
抗HIV活性
新規複素環誘導体の合成
この化合物は、N'-アリリデン-4-(フラン-2-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボヒドラジド誘導体などの新規複素環誘導体の合成に使用されています .
製薬研究
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-16-11(15)9-7(2)13-12(18)14-10(9)8-5-4-6-17-8/h4-6,10H,3H2,1-2H3,(H2,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMCCRDZRJWDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331518 | |
| Record name | ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
123629-45-8 | |
| Record name | ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)
